1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone
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Overview
Description
1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The hydroxyl and methoxy groups play a crucial role in its activity by facilitating binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Hydroxy-phenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone
- 1-[3-(4-Methoxy-phenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone
Uniqueness
1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-18(14-5-9-16(23-2)10-6-14)11-17(19-20)13-3-7-15(22)8-4-13/h3-10,18,22H,11H2,1-2H3 |
InChI Key |
DBHNGALCTKSHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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